molecular formula C12H10N2O3S B096178 methyl 2-anilino-4-oxo-1,3-thiazine-6-carboxylate CAS No. 16238-38-3

methyl 2-anilino-4-oxo-1,3-thiazine-6-carboxylate

Cat. No.: B096178
CAS No.: 16238-38-3
M. Wt: 262.29 g/mol
InChI Key: LUBLXKPTJCMAHH-UHFFFAOYSA-N
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Description

methyl 2-anilino-4-oxo-1,3-thiazine-6-carboxylate is a chemical compound with the molecular formula C12H10N2O3S and a molecular weight of 262.29 g/mol. This compound is known for its unique structure, which includes a thiazine ring, a carboxylic acid group, and a phenylimino group. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

The synthesis of methyl 2-anilino-4-oxo-1,3-thiazine-6-carboxylate involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the thiazine ring and subsequent functionalization to introduce the carboxylic acid and phenylimino groups. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The phenylimino group can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

methyl 2-anilino-4-oxo-1,3-thiazine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing other complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other thiazine derivatives with different functional groups. Compared to these compounds, methyl 2-anilino-4-oxo-1,3-thiazine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

  • 2H-1,3-Thiazine-6-carboxylic acid derivatives with different substituents.
  • Other thiazine-based compounds with varying functional groups.

Properties

CAS No.

16238-38-3

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

methyl 2-anilino-4-oxo-1,3-thiazine-6-carboxylate

InChI

InChI=1S/C12H10N2O3S/c1-17-11(16)9-7-10(15)14-12(18-9)13-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15)

InChI Key

LUBLXKPTJCMAHH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=O)N=C(S1)NC2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CC(=O)N=C(S1)NC2=CC=CC=C2

Synonyms

3,4-Dihydro-4-oxo-2-(phenylimino)-2H-1,3-thiazine-6-carboxylic acid methyl ester

Origin of Product

United States

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